
Plerixafor
概要
説明
Plerixafor, sold under the brand name Mozobil, is an immunostimulant used to mobilize hematopoietic stem cells in cancer patients into the bloodstream. These stem cells are then extracted from the blood and transplanted back to the patient. The compound is particularly useful for patients with non-Hodgkin’s lymphoma and multiple myeloma, where it is used in combination with granulocyte-colony stimulating factor to enhance stem cell mobilization .
準備方法
Synthetic Routes and Reaction Conditions: Plerixafor is synthesized through a multi-step process involving the reaction of 1,4,8,11-tetraazacyclotetradecane with paratoluensulfonyl chloride, followed by segmental crystallization and purification. The intermediate product undergoes a bridging reaction with alpha,alpha’-dibromopxylene in anhydrous acetonitrile under the action of an acid-binding agent. Finally, deprotection in a mixed acid yields crude this compound, which is then refined to obtain the target product .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yield and purity. Segmental crystallization is employed to effectively remove impurities, resulting in a product with purity higher than 99.5% and single impurity content less than 0.1% .
化学反応の分析
Types of Reactions: Plerixafor primarily undergoes substitution reactions due to its polyamine structure. The compound can form complexes with metal ions such as nickel and copper, which have been studied for their electrochemical properties .
Common Reagents and Conditions:
Substitution Reactions: Involve reagents like paratoluensulfonyl chloride and alpha,alpha’-dibromopxylene.
Complex Formation: Involves metal ions like nickel and copper under specific electrochemical conditions.
Major Products:
Substitution Reactions: Yield intermediates that are further processed to obtain this compound.
Complex Formation: Results in dinickel(II) and dicopper(II) complexes.
科学的研究の応用
Plerixafor has a wide range of applications in scientific research:
作用機序
Plerixafor acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells. It reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). This interaction plays a crucial role in the trafficking and homing of hematopoietic stem cells to the bone marrow. By inhibiting this binding, this compound increases the number of circulating hematopoietic stem cells in the bloodstream .
類似化合物との比較
Motixafortide: Another CXCR4 antagonist used for stem cell mobilization.
Generic Plerixafor (Pleksor): A generic version of this compound with similar efficacy and safety profiles.
Comparison:
This compound vs. Motixafortide: Both compounds are used for stem cell mobilization, but motixafortide has shown higher mobilization rates in clinical trials.
This compound vs. Generic this compound: Studies have shown that generic this compound (Pleksor) produces similar cumulative collection yields with fewer doses and collection days compared to the brand-name this compound (Mozobil).
This compound’s unique ability to effectively mobilize hematopoietic stem cells, combined with its well-established safety profile, makes it a valuable tool in the treatment of hematological malignancies.
生物活性
Plerixafor, also known by its trade name Mozobil, is a small-molecule antagonist of the chemokine receptor CXCR4. Initially developed for mobilizing hematopoietic stem cells (HSCs) in patients undergoing stem cell transplantation, it has garnered attention for its multifaceted biological activities, particularly in the context of cancer and HIV treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound exerts its effects primarily through inhibition of the CXCR4 receptor, which plays a crucial role in the retention of HSCs in the bone marrow by binding to its ligand CXCL12. The inhibition disrupts this interaction, leading to the mobilization of CD34+ cells into the peripheral blood. Notably, this compound has been shown to act as a biased ligand, selectively stimulating β-arrestin recruitment while fully antagonizing G protein signaling pathways. This unique mechanism differentiates it from other CXCR4 antagonists like AMD11070, which does not exhibit such biased signaling .
Key Pharmacological Characteristics
- Selectivity : this compound demonstrates high selectivity for CXCR4 over other chemokine receptors.
- Binding Properties : It is classified as a tight-binding, slowly reversible inhibitor of CXCR4.
- Biased Agonism : At higher concentrations, this compound can exhibit weak agonistic properties on constitutively active mutants of CXCR4 .
Hematopoietic Stem Cell Mobilization
This compound is primarily utilized for mobilizing HSCs in patients with hematological malignancies. When administered subcutaneously, it leads to a rapid increase in circulating white blood cells (WBCs), with peak mobilization of CD34+ cells occurring within hours. In clinical settings, this compound is often used in conjunction with granulocyte-colony stimulating factor (G-CSF) to enhance stem cell yields prior to apheresis .
Table 1: Summary of Clinical Studies on this compound
Case Studies
- Case Study on Multiple Myeloma : A cohort study involving patients with multiple myeloma demonstrated that those treated with this compound combined with G-CSF had significantly higher rates of successful stem cell collection compared to historical controls who received G-CSF alone.
- HIV Research : In studies focusing on HIV treatment, this compound's role as a CXCR4 antagonist has been explored for its potential to inhibit viral entry into host cells. Its ability to block CXCR4-mediated pathways has led to investigations into its use as an adjunct therapy in HIV-positive patients .
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include nausea and injection site reactions. Serious adverse events are rare but can occur, particularly in patients with underlying conditions such as sickle cell disease where vaso-occlusive crises have been associated with this compound administration .
Table 2: Reported Adverse Effects of this compound
Adverse Effect | Incidence |
---|---|
Nausea | Common |
Injection Site Reaction | Common |
Vaso-Occlusive Crisis (in SCD patients) | Rare |
特性
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQPUIGJQJDJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869520 | |
Record name | Plerixafor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Plerixafor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Plerixafor inhibits the CXCR4 chemokine receptors on CD34+ cells and reversibly blocks binding of the ligand, stromal cell-derived factor-1-alpha (SDF-1α). By blocking the interaction between SDF-1α and CXCR4 with plerixafor, mobilization of progenitor cells is triggered. Filgrastim, a granulocyte-colony stimulating factor, is added to enhance CD34+ cell mobilization, thus increasing the yield of stem cells- an important determinant of graft adequacy. | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
110078-46-1 | |
Record name | Plerixafor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110078-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plerixafor [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plerixafor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plerixafor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Plerixafor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLERIXAFOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Plerixafor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Plerixafor acts as a reversible antagonist of the CXCR4 chemokine receptor, specifically targeting the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1) ,. This interaction typically retains hematopoietic stem cells (HSCs) within the bone marrow microenvironment. By blocking this interaction, this compound promotes the release of HSCs into the peripheral blood, facilitating their collection for transplantation ,.
ANone: this compound, also known as AMD3100, has the molecular formula C50H74F12N10O2 and a molecular weight of 1123.2 g/mol. Spectroscopic data, including NMR and mass spectrometry, can be found in the literature and manufacturer's documentation.
ANone: While specific studies on material compatibility are limited, this compound is typically formulated for subcutaneous injection. Research suggests that it remains stable under standard storage conditions. Further investigations on compatibility with specific materials or under diverse conditions might be needed for novel applications.
A: Studies have shown that prior treatment with granulocyte colony-stimulating factor (G-CSF) can enhance the mobilization of primitive hematopoietic cells by this compound in healthy donors . This suggests a synergistic effect and highlights the importance of mobilization strategy sequencing for optimal results.
A: Research suggests that selectively administering this compound to patients with a high risk of poor mobilization, identified by factors like low blood CD34+ cell counts or previous treatment history, can effectively enhance stem cell collection without significantly increasing overall costs . This approach maximizes resource utilization and potentially improves patient outcomes.
A: Several studies have explored different algorithms for this compound administration based on factors like peripheral CD34+ cell counts, previous treatment history, and risk factors for poor mobilization ,,. These algorithms aim to personalize treatment, optimize stem cell yields, and potentially reduce unnecessary healthcare costs.
A: While primarily used as a salvage therapy for poor mobilizers, studies have investigated the efficacy of this compound as a primary mobilization agent, particularly in high-risk patients. Some research suggests that a risk-based algorithm for this compound use can lead to successful mobilization in a single apheresis session , potentially reducing the need for multiple procedures.
A: Research on this compound administration at different times, such as 5:00 PM instead of the conventional 10:00 PM, suggests similar efficacy and safety profiles . This flexibility allows for greater patient convenience and ensures compliance without compromising safety.
ANone: Long-term safety data on this compound are limited due to its relatively recent introduction and the nature of its use in a specific patient population. Ongoing research and post-marketing surveillance are crucial to assess potential long-term effects, particularly in those undergoing transplantation who may require extended follow-up.
A: Studies suggest that while this compound effectively mobilizes HSCs, the collected stem cell products may have lower numbers of colony-forming units (CFUs) per CD34+ cell compared to those mobilized with G-CSF alone . This finding raises questions about potential differences in the long-term repopulating capacity of these cells and warrants further investigation.
A: Research indicates that this compound can mobilize various cell populations in addition to HSCs, including myeloid-derived suppressor cells (MDSCs) . Interestingly, grafts enriched with MDSCs have been associated with potential benefits, such as a lower incidence of graft-versus-host disease (GvHD) in preclinical models.
A: Given its mechanism of action, researchers are exploring the potential use of this compound in other areas, such as enhancing the delivery of anti-cancer drugs to tumors that express CXCR4 and promoting tissue regeneration by influencing stem cell trafficking. Further preclinical and clinical studies are needed to validate these applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。